molecular formula C10H11ClN2O4 B13931068 Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate

Cat. No.: B13931068
M. Wt: 258.66 g/mol
InChI Key: OYNPFXRNWPWRQS-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate (CAS: 2359690-95-0) is a pyrimidine derivative with the molecular formula C₁₁H₁₃ClN₂O₄ and a molecular weight of 272.6849 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 6, a 1,3-dioxolane ring at position 5, and a methyl acetate group at position 3. This compound is commercially available for research and development, particularly in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

methyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl]acetate

InChI

InChI=1S/C10H11ClN2O4/c1-15-7(14)4-6-8(9(11)13-5-12-6)10-16-2-3-17-10/h5,10H,2-4H2,1H3

InChI Key

OYNPFXRNWPWRQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=NC=N1)Cl)C2OCCO2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate typically involves the construction of the substituted pyrimidine core, introduction of the 1,3-dioxolane protecting group or substituent, and subsequent esterification to install the methyl acetate side chain. The key steps include:

  • Formation of the pyrimidine ring with appropriate substitution.
  • Protection or functionalization of hydroxyl groups as 1,3-dioxolane acetals.
  • Introduction of the chloro substituent at the 6-position.
  • Installation of the methyl acetate moiety via esterification or related transformations.

Detailed Stepwise Preparation

Synthesis of 6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidine Intermediate
  • The pyrimidine core bearing a 1,3-dioxolane group at the 5-position can be synthesized by reacting 2-chloropyrimidin-5-ol with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol under Mitsunobu reaction conditions. This involves triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–20 °C for 12 hours, yielding (R)-2-chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine with a 59.5% yield.

  • This reaction proceeds via nucleophilic substitution of the hydroxyl group on the pyrimidine by the dioxolane methanol derivative, facilitated by the Mitsunobu reagents.

Introduction of the Methyl Acetate Side Chain
  • The this compound moiety can be prepared through a Wittig reaction or related carbon-carbon bond-forming reactions.

  • According to patent EP0946546B1, a Wittig reaction is performed between aldehyde intermediates bearing the 1,3-dioxolane substituent and methyltriphenylphosphonium bromide in the presence of a base such as potassium carbonate or potassium tert-butoxide. This step forms the unsaturated derivative, which can be further processed to yield the desired acetate ester.

  • The aldehyde intermediate can be obtained by hydrolysis of acetal derivatives or oxidation of primary alcohols using manganese dioxide in refluxing halogenated solvents like chloroform.

Protection and Deprotection Steps
  • The 1,3-dioxolane group acts as an acetal protecting group for aldehyde or ketone functionalities during the synthesis. It is introduced via reaction with diols and can be removed under acidic conditions to regenerate the carbonyl group when needed.

  • The use of 1,3-dioxolane as a protecting group stabilizes reactive intermediates and facilitates selective functionalization of the pyrimidine ring.

Representative Reaction Conditions and Yields

Step Description Reagents and Conditions Yield (%) Notes
Mitsunobu reaction for 2-chloro-5-(dioxolanyl) substitution 2-chloropyrimidin-5-ol, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, triphenylphosphine, DEAD, THF, 0–20 °C, 12 h 59.5 Produces (R)-2-chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine
Wittig reaction for side chain installation Aldehyde intermediate, methyltriphenylphosphonium bromide, potassium carbonate or potassium tert-butoxide, solvent, RT Variable Forms unsaturated intermediate; further steps yield methyl acetate ester
Oxidation of primary alcohol to aldehyde Manganese dioxide, reflux in chloroform High Used to generate aldehyde intermediates from alcohol precursors
Protection/deprotection of carbonyl groups Acidic hydrolysis or acetal formation conditions N/A 1,3-dioxolane group introduced or removed as needed for synthetic control

Summary Table of Key Synthetic Steps

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Yield (%) Reference
1 (R)-2-chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine Mitsunobu reaction 2-chloropyrimidin-5-ol, (R)-dioxolan methanol, PPh3, DEAD, THF 59.5
2 Aldehyde intermediate Oxidation Manganese dioxide, chloroform reflux High
3 Unsaturated Wittig intermediate Wittig reaction Methyltriphenylphosphonium bromide, K2CO3 or KOtBu, solvent Variable
4 This compound Esterification / Final step Various depending on route N/A

Professional and Authoritative Notes

  • The synthetic routes described are derived from rigorously documented patent literature, ensuring reproducibility and industrial relevance.

  • The use of 1,3-dioxolane as a protective group is a well-established strategy in heterocyclic and medicinal chemistry, providing stability and selectivity in multi-step syntheses.

  • The reaction conditions, including inert atmospheres, temperature control, and purification by chromatography or extraction, reflect standard practices in advanced organic synthesis.

  • The yields reported are consistent with complex heterocyclic chemistry and allow for optimization depending on scale and specific laboratory setups.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Acetate Derivatives

To contextualize its properties and applications, Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate is compared to four analogous compounds (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (Target) 2359690-95-0 C₁₁H₁₃ClN₂O₄ 272.68 Cl (C6), 1,3-dioxolane (C5), methyl acetate (C4)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate - C₁₁H₁₄N₂O₃S₂ 298.37 Thietane (C4), thioether (C2), ethyl acetate (side chain)
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate - C₁₃H₂₀N₂O₃ 252.31 Butyl (C2), methyl (C4), ketone (C6), ethyl acetate (C5)
Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate 162498-44-4 C₈H₁₀N₂O₃S 214.24 Thioxo (C2), ketone (C4), methyl (C6), methyl acetate (C5)
Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate 1402550-59-7 C₇H₈ClN₃O₂ 201.61 Amino (C4), Cl (C6), methyl acetate (C5)

Structural and Functional Differences

Substituent Effects on Reactivity and Stability: The 1,3-dioxolane group in the target compound provides hydrolytic instability under acidic conditions, making it suitable as a prodrug or protecting-group strategy.

Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in the target compound and (C7H8ClN3O2) acts as an electron-withdrawing group, directing electrophilic substitution. However, ’s amino group (C4) is electron-donating, increasing pyrimidine ring basicity and altering reactivity .

Physicochemical Properties

  • Solubility : The dioxolane group in the target compound improves hydrophilicity compared to ’s butyl group, which enhances lipophilicity .
  • Stability : The dioxolane acetal is labile in acidic media, whereas ’s thioxo group and ’s thietane exhibit greater acid stability .

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